3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 1,2,4-triazoloquinazoline . Triazoloquinazolines have been identified as potential inhibitors of PCAF (P300/CBP-associated factor), a protein that has emerged as a potential therapeutic target for the treatment of cancer .
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives involves the bioisosteric modification of the triazolophthalazine ring system of a potent PCAF inhibitor known as L-45 . This process maintains other essential structural fragments for effective binding with the binding site of PCAF .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring systems including a triazoloquinazoline core. This structure is designed to effectively bind with the active site of PCAF .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the bioisosteric modification of the triazolophthalazine ring system . This process is designed to maintain the essential structural fragments required for effective binding with PCAF .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research in the field of heterocyclic chemistry has focused on synthesizing various triazoloquinazolinones and related compounds due to their potential pharmacological properties. For instance, Chernyshev et al. (2014) described the synthesis of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines and 2-amino[1,2,4]triazolo[5,1-b]quinazolines, highlighting their utility as synthons for preparing polycondensed heterocycles (Chernyshev et al., 2014). This research underlines the importance of such compounds in developing novel heterocyclic structures with potential biological activities.
Pharmacological Activity Exploration
Compounds within the triazoloquinazolinone family have been explored for various biological activities. For example, Alagarsamy et al. (2007) synthesized a series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, which were evaluated for their antihypertensive activity, showcasing the potential therapeutic applications of these compounds in cardiovascular diseases (Alagarsamy et al., 2007).
Structural and Molecular Studies
Research has also focused on the structural and molecular characterization of triazoloquinazolinone derivatives to understand their interaction mechanisms with biological targets. Wu et al. (2022) conducted a comprehensive study on the synthesis, structural characterization, and molecular docking of a triazoloquinazolinone derivative, providing insights into its potential interaction with SHP2 protein, a target relevant to cancer therapy (Wu et al., 2022).
Mecanismo De Acción
Propiedades
Número CAS |
887221-19-4 |
---|---|
Fórmula molecular |
C29H28ClN5O4 |
Peso molecular |
546.02 |
Nombre IUPAC |
3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C29H28ClN5O4/c1-38-24-12-9-19(17-25(24)39-2)15-16-31-27(36)14-13-26-32-33-29-34(18-20-7-10-21(30)11-8-20)28(37)22-5-3-4-6-23(22)35(26)29/h3-12,17H,13-16,18H2,1-2H3,(H,31,36) |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.